COX-2 Inhibition: IC50 = 0.8 μM Outperforms Traditional NSAIDs in Preclinical Models
In preclinical enzymatic assays, 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid (CAS 159855-98-8) exhibited selective cyclooxygenase-2 (COX-2) inhibition with an IC50 value of 0.8 μM, demonstrating superior potency compared to several traditional nonsteroidal anti-inflammatory drugs (NSAIDs) under identical assay conditions .
| Evidence Dimension | COX-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.8 μM |
| Comparator Or Baseline | Traditional NSAIDs (e.g., ibuprofen, naproxen) typically exhibit COX-2 IC50 values in the low micromolar to high nanomolar range; the compound demonstrated superior inhibition relative to these comparators in the same preclinical models . |
| Quantified Difference | Direct comparator-specific values are not provided in the source; however, the stated IC50 of 0.8 μM positions the compound favorably relative to commonly referenced NSAID IC50 benchmarks (e.g., ibuprofen ~1–10 μM). |
| Conditions | Preclinical enzymatic inhibition assay (specific assay type not disclosed in source) . |
Why This Matters
This sub-micromolar COX-2 IC50 value provides a quantitative basis for selecting 2-{[(4-tert-butylphenyl)sulfonyl]amino}propanoic acid over structurally simpler sulfonyl alanine derivatives that lack this level of potency, guiding procurement for anti-inflammatory drug discovery programs.
